

# Butyl Decanoate: A Comprehensive Technical Review of Its Applications

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## Compound of Interest

Compound Name: *Butyl decanoate*

Cat. No.: *B1668121*

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## Introduction

**Butyl decanoate** ( $C_{14}H_{28}O_2$ ), also known as butyl caprate, is the ester formed from the reaction of decanoic acid and butanol.[1] This colorless liquid possesses a characteristic fruity odor, reminiscent of apple, pineapple, and apricot, which has led to its widespread use as a flavoring agent in the food industry.[2] Beyond its organoleptic properties, **butyl decanoate's** physicochemical characteristics, including its solvent and emollient properties, have established its utility in the cosmetics, personal care, and pharmaceutical industries.[2][3] This technical guide provides an in-depth review of the applications of **butyl decanoate**, with a focus on quantitative data, detailed experimental protocols, and an exploration of its potential interactions with biological signaling pathways relevant to drug development.

## Physicochemical Properties and Quantitative Data

A thorough understanding of **butyl decanoate's** physical and chemical properties is essential for its application in various formulations. Key quantitative data are summarized in the tables below.

Property	Value	References
Molecular Formula	C <sub>14</sub> H <sub>28</sub> O <sub>2</sub>	[1]
Molecular Weight	228.37 g/mol	
CAS Number	30673-36-0	
Appearance	Colorless to almost colorless clear liquid	
Boiling Point	123 °C at 4 mmHg; 274-275 °C at 760 mmHg	
Density	0.86 g/mL at 20 °C	
Refractive Index	1.42700 to 1.43300 at 20 °C	
Flash Point	136 °C (248 °F)	
Solubility	Soluble in alcohol and DMSO; Insoluble in water	

Table 1: Physical and Chemical Properties of **Butyl Decanoate**. This table summarizes the key physical and chemical characteristics of **butyl decanoate**.

Food Category	Average Usage (mg/kg)	Maximum Usage (mg/kg)
Dairy products	7.0	35.0
Fats and oils	5.0	25.0
Edible ices	10.0	50.0
Processed fruit	7.0	35.0
Confectionery	10.0	50.0
Bakery wares	10.0	50.0
Meat and meat products	2.0	10.0
Fish and fish products	2.0	10.0
Non-alcoholic beverages	5.0	25.0
Alcoholic beverages	10.0	50.0
Ready-to-eat savories	20.0	100.0
Composite foods	5.0	25.0

Table 2: Usage Levels of **Butyl Decanoate** as a Flavoring Agent in Various Food Categories. This table outlines the typical and maximum reported usage levels of **butyl decanoate** in the food industry.

## Applications of Butyl Decanoate

### Food Industry

Due to its pleasant fruity aroma, **butyl decanoate** is primarily used as a flavoring agent in a wide array of food products, including baked goods, candies, and beverages, to enhance their flavor profiles.

### Cosmetics and Personal Care

In the cosmetics and personal care industry, **butyl decanoate** functions as an emollient and fragrance ingredient. It imparts a smooth texture and a pleasant scent to products such as lotions, creams, and perfumes.

## Pharmaceutical Industry

**Butyl decanoate**'s properties as a solvent and its potential to enhance skin penetration make it a compound of interest for pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.

- **Solvent and Carrier:** It can be utilized as a solvent or carrier for active pharmaceutical ingredients (APIs) in various drug formulations. For instance, fatty acid esters are explored as solvents for corticosteroids to improve their dissolution in topical preparations.
- **Penetration Enhancer:** While direct studies on **butyl decanoate** are limited, related long-chain fatty acid esters are known to act as skin penetration enhancers. They are thought to function by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability to drugs. This disruption can facilitate the passage of APIs into deeper skin layers and the systemic circulation.

## Industrial Applications

**Butyl decanoate** is considered a biodegradable and non-hazardous alternative to certain toxic solvents used in industrial processes. One notable application is in tissue processing and dewaxing in histology, where it can replace hazardous compounds without compromising the morphology or staining characteristics of tissue sections.

## Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **butyl decanoate**, compiled from various sources to offer comprehensive guidance.

### Synthesis of Butyl Decanoate

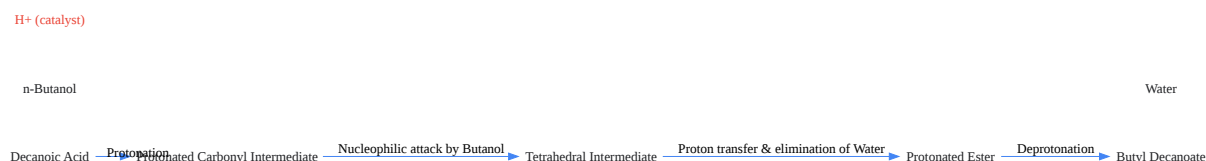
#### 1. Acid-Catalyzed Esterification (Fischer Esterification)

This method involves the reaction of decanoic acid with butanol in the presence of a strong acid catalyst.

- **Materials:**
  - Decanoic acid

- n-Butanol (in excess, can also serve as the solvent)
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid (p-TsOH) as a catalyst
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate (for extraction)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, Dean-Stark trap (optional for water removal)
- Procedure:
  - To a round-bottom flask, add decanoic acid and an excess of n-butanol (e.g., a 3:1 molar ratio of butanol to decanoic acid).
  - Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml for a small-scale reaction).
  - Set up the apparatus for reflux. A Dean-Stark trap can be included to remove the water formed during the reaction and drive the equilibrium towards the product.
  - Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Remove the excess butanol under reduced pressure using a rotary evaporator.
  - Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
  - Wash the organic phase sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **butyl decanoate**.



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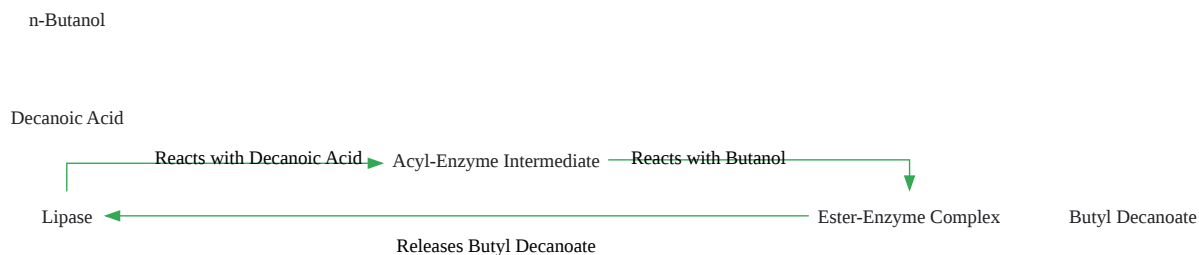
Caption: Fischer-Speier esterification of decanoic acid and butanol.

## 2. Lipase-Catalyzed Enzymatic Synthesis

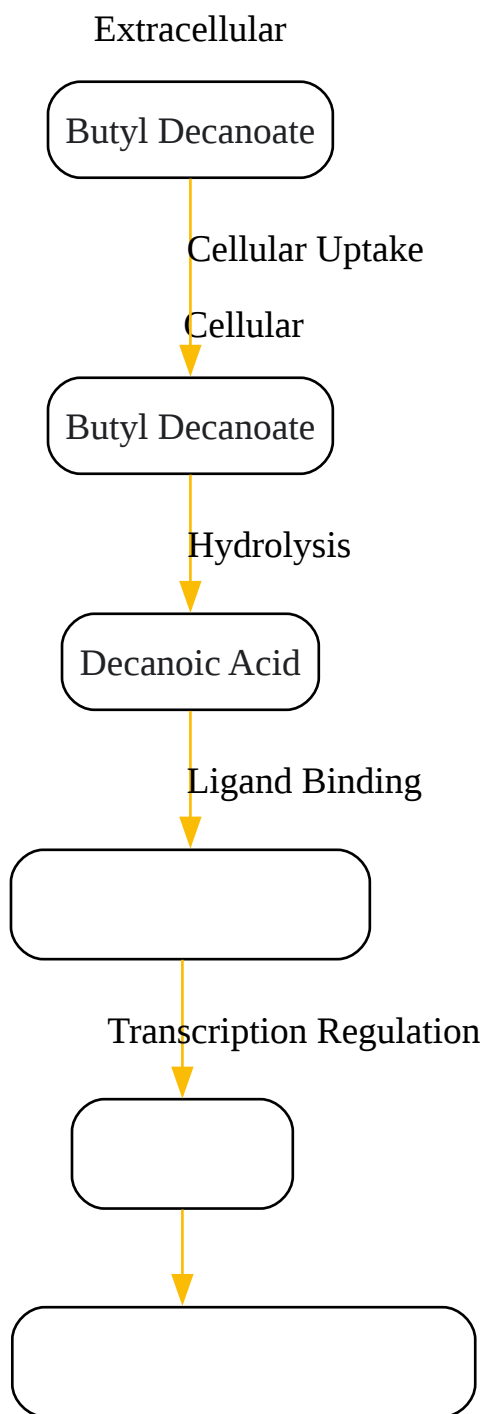
This biocatalytic approach offers a greener alternative, proceeding under milder conditions with high specificity.

- Materials:
  - Decanoic acid
  - n-Butanol
  - Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
  - Anhydrous heptane or a solvent-free system
  - Activated molecular sieves (3Å or 4Å)
  - Orbital shaker incubator
  - Screw-capped flask

- Procedure:
  - In a screw-capped flask, dissolve decanoic acid and n-butanol in anhydrous heptane. A typical starting point is a 1:1 to 1:3 molar ratio of acid to alcohol. Alternatively, the reaction can be performed in a solvent-free system.
  - Add the immobilized lipase to the reaction mixture. A common enzyme loading is 5-10% (w/w) of the total substrate weight.
  - To drive the equilibrium towards ester formation, add activated molecular sieves (approximately 20 g/L) to adsorb the water produced.
  - Seal the flask and place it in an orbital shaker incubator. Maintain the reaction at a constant temperature (e.g., 40-60°C) with continuous agitation (e.g., 150-200 rpm).
  - Monitor the progress of the reaction periodically by withdrawing small aliquots and analyzing the consumption of decanoic acid by titration with a standard NaOH solution or the formation of **butyl decanoate** by GC.
  - Once the desired conversion is reached, terminate the reaction by filtering out the immobilized enzyme and molecular sieves. The enzyme can be washed and potentially reused.
  - The solvent (if used) can be removed under reduced pressure to yield the crude product.









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